molecular formula C16H25NO8S B7828750 Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside

Cat. No. B7828750
M. Wt: 391.4 g/mol
InChI Key: BHOPGYBLLSFEGH-GJFSAVBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside is a useful research compound. Its molecular formula is C16H25NO8S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside involves the protection of the hydroxyl groups on the glucose ring, followed by the introduction of an acetamido group and a thiol group. The final step involves the deprotection of the acetyl groups to yield the desired compound.

Starting Materials
Glucose, Ethanol, Acetic anhydride, Acetamide, Thioacetic acid, Hydrochloric acid, Sodium bicarbonate, Sodium hydroxide, Ethyl acetate, Methanol

Reaction
Step 1: Protection of glucose hydroxyl groups with acetic anhydride in the presence of sodium bicarbonate, Step 2: Introduction of acetamido group with acetamide and hydrochloric acid, Step 3: Introduction of thiol group with thioacetic acid and sodium hydroxide, Step 4: Deprotection of acetyl groups with methanol and hydrochloric acid, Step 5: Ethylation of the free hydroxyl group with ethyl iodide in the presence of potassium carbonate

properties

IUPAC Name

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12?,13-,14+,15+,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOPGYBLLSFEGH-GJFSAVBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@H]([C@@H](C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside

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